Cyclohexyl-hexyl-beta-D-maltoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

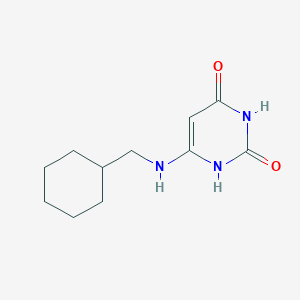

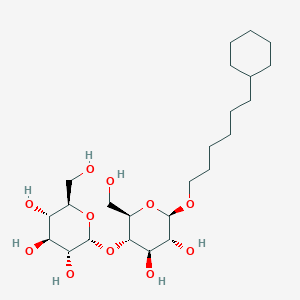

シクロヘキシルヘキシルβ-D-マルトシドは、生体分子の、特に膜タンパク質の可溶化、安定化、操作のために設計された特殊な非イオン性界面活性剤です。 この化合物は、タンパク質精製、構造生物学研究、および膜タンパク質を含むその他の研究で広く使用されています . 脂質二重層から膜タンパク質を効率的に可溶化し、溶液中で抽出および研究することを可能にすることで知られています .

準備方法

合成経路と反応条件: シクロヘキシルヘキシルβ-D-マルトシドの合成は、マルトース部分にシクロヘキシルとヘキシルアルキル鎖を結合させることから始まります。 特定の合成経路と反応条件は、製造元によって異なり、機密情報です。 一般的な手法では、マルトース部分を制御された条件下でシクロヘキシルとヘキシルアルコールと反応させて、目的の生成物を生成するグリコシル化反応が含まれます .

工業的製造方法: シクロヘキシルヘキシルβ-D-マルトシドの工業的製造には、通常、大規模なグリコシル化プロセスが含まれます。 これらのプロセスは、高収率と高純度のために最適化されており、最終製品が科学研究や工業用途における厳しい要件を満たしていることを保証します .

化学反応の分析

反応の種類: シクロヘキシルヘキシルβ-D-マルトシドは主にグリコシル化反応を起こします。 特定の実験条件によっては、酸化反応と還元反応にも参加できます .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主要生成物: これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりマルトシドの酸化誘導体が得られる場合があり、還元により化合物の還元型が生成される場合があります .

4. 科学研究への応用

シクロヘキシルヘキシルβ-D-マルトシドは、科学研究において幅広い用途を持っています。

化学: 様々な化学反応やプロセスにおける界面活性剤として使用されます。

生物学: 膜タンパク質の可溶化と安定化に不可欠であり、それらの研究と特性評価を容易にします。

医学: 薬物送達システムの開発と、治療タンパク質の安定化剤として使用されます。

科学的研究の応用

Cyclohexyl-Hexyl-Beta-D-Maltoside has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Essential for the solubilization and stabilization of membrane proteins, facilitating their study and characterization.

Medicine: Employed in the development of drug delivery systems and as a stabilizing agent for therapeutic proteins.

Industry: Utilized in the production of high-purity proteins and enzymes for industrial applications

作用機序

シクロヘキシルヘキシルβ-D-マルトシドの作用機序は、膜タンパク質と相互作用して可溶化する能力に関連しています。 化合物の疎水性アルキル鎖は脂質二重層に挿入され、膜構造を破壊し、タンパク質を溶液中に抽出することを可能にします。 この相互作用により、タンパク質のネイティブなコンフォメーションと活性が維持され、さらなる研究に適したものになります .

類似化合物:

- 5-シクロヘキシル-1-ペンチル-β-D-マルトシド

- 7-シクロヘキシル-1-ヘプチル-β-D-マルトシド

- デシル-β-D-マルトピラノシド

- n-ドデシル-β-D-マルトシド

比較: シクロヘキシルヘキシルβ-D-マルトシドは、シクロヘキシルとヘキシルアルキル鎖の特定の組み合わせがユニークであり、他の類似の化合物と比較して疎水性と可溶化特性が向上しています。 そのため、特定の種類の膜タンパク質の可溶化と安定化に特に有効です .

類似化合物との比較

- 5-Cyclohexyl-1-Pentyl-Beta-D-Maltoside

- 7-Cyclohexyl-1-Heptyl-Beta-D-Maltoside

- Decyl-Beta-D-Maltopyranoside

- n-Dodecyl-Beta-D-Maltoside

Comparison: Cyclohexyl-Hexyl-Beta-D-Maltoside is unique due to its specific combination of cyclohexyl and hexyl alkyl chains, which provide enhanced hydrophobicity and solubilization properties compared to other similar compounds. This makes it particularly effective for the solubilization and stabilization of certain types of membrane proteins .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCWJXGMSXTDAV-QKMCSOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332259 |

Source

|

| Record name | Cymal-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228579-27-9 |

Source

|

| Record name | Cymal-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)

![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)